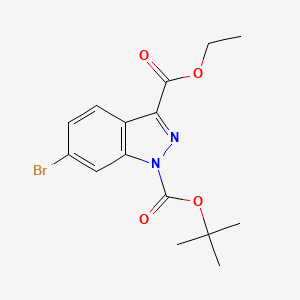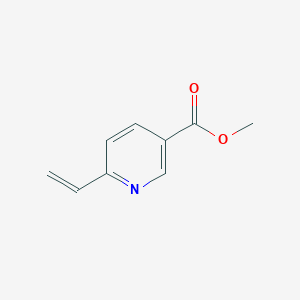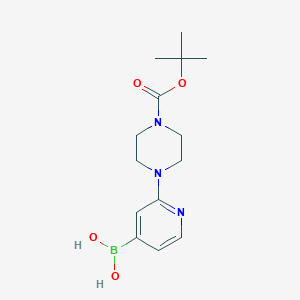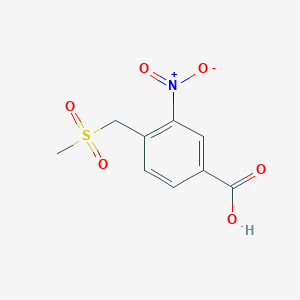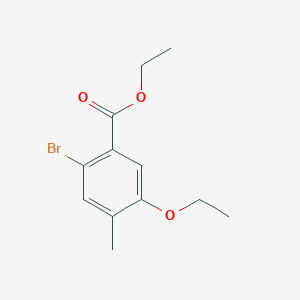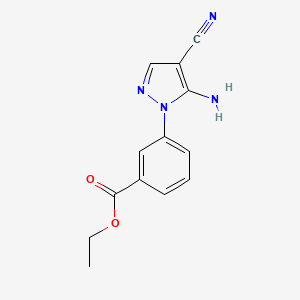
1-(3-乙酰基苯基)-5-氨基-4-氰基吡唑
描述
3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
科学研究应用
3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, including 5-amino-pyrazoles, are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They exhibit tautomerism, a phenomenon that may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
It’s known that pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Result of Action
Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities .
生化分析
Biochemical Properties
3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the active site of these kinases, thereby preventing their interaction with their natural substrates. Additionally, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester has been shown to interact with proteins involved in DNA repair mechanisms, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate certain transcription factors, leading to changes in gene expression that promote cell survival and proliferation. Moreover, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester affects cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. The compound can inhibit or activate enzymes, depending on the context, and can also induce changes in gene expression by modulating the activity of transcription factors. These interactions lead to a cascade of molecular events that ultimately result in the observed cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can promote beneficial cellular responses. At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester typically involves the reaction of 5-amino-4-cyanopyrazole with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Benzoic acid derivatives.
相似化合物的比较
Similar Compounds
- 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid methyl ester
- 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid
- 3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid propyl ester
Uniqueness
3-(5-Amino-4-cyanopyrazol-1-yl)-benzoic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester group may also affect the compound’s pharmacokinetic properties, such as absorption and distribution within biological systems .
属性
IUPAC Name |
ethyl 3-(5-amino-4-cyanopyrazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9-4-3-5-11(6-9)17-12(15)10(7-14)8-16-17/h3-6,8H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLQUDPLJWDZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)
![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)


